4-Pyridinecarboxamide,N-(3-methyl-4-pyridinyl)-
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(3-methylpyridin-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-8-14-7-4-11(9)15-12(16)10-2-5-13-6-3-10/h2-8H,1H3,(H,14,15,16) |
InChI Key |
YKWRXOPGKXYWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Coupling Agent-Mediated Synthesis
An alternative approach employs coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid directly. This method avoids handling corrosive acid chlorides and is scalable for industrial production .
Procedure :
-
Activation : Pyridine-4-carboxylic acid is treated with DCC in anhydrous tetrahydrofuran (THF) to form an active ester intermediate.
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Amine Addition : 3-Methyl-4-aminopyridine is introduced, facilitating amide bond formation via a carbodiimide-mediated mechanism.
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Workup : The urea byproduct (dicyclohexylurea) is removed by filtration, and the product is purified via recrystallization or column chromatography .
Advantages :
-
Safety : Eliminates hazardous acid chloride handling.
-
Scalability : Continuous flow reactors enable gram-to-kilogram scale production with consistent purity (>98%) .
Industrial-Scale Production
Large-scale synthesis requires optimizing cost, safety, and yield. Key strategies include:
Continuous Flow Reactors :
-
Precision Control : Maintain consistent temperature (±2°C) and residence time for reproducible outcomes.
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Case Study : A patent-pending method for 3-fluoro-4-aminopyridine synthesis achieved 81% yield via bromination and Hofmann degradation , suggesting analogous steps could apply to 3-methyl-4-aminopyridine derivatives.
Purification Techniques :
-
Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.
-
Chromatography : Silica gel chromatography resolves regioisomeric impurities.
Analytical Characterization
Post-synthesis validation ensures product integrity:
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 8.51 (d, J = 4.8 Hz, 2H, pyridine-H), 8.42 (dd, J = 5.4 Hz, 1H, pyridine-H), 2.50 (s, 3H, CH₃) .
Purity Assessment :
Chemical Reactions Analysis
Types of Reactions: N-(3-Methylpyridin-4-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Orexin Receptor Antagonism
One of the notable applications of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- is its role as an orexin receptor antagonist. Orexin receptors are implicated in several neurological and psychiatric disorders. The compound has shown promise in treating conditions such as:
- Neuropathic Pain : Effective in managing post-chemotherapy pain and conditions like irritable bowel syndrome .
- Sleep Disorders : Potential use in treating insomnia and narcolepsy .
- Neurodegenerative Disorders : It may help in conditions related to orexin system dysfunction, including Alzheimer's disease and Parkinson's disease .
Cancer Treatment
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit tumor growth in mouse models and exhibited significant inhibitory action against:
- Breast Cancer : Selective activity against breast cancer cell lines such as MCF-7 .
- Renal Cancer : Demonstrated efficacy against UO-31 renal cancer cell lines .
Anti-inflammatory Properties
4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- also exhibits anti-inflammatory effects:
- In studies involving BV-2 microglial cells, the compound significantly reduced nitric oxide levels, indicating its potential for treating neuroinflammation.
Table 1: Summary of Applications
Table 2: Mechanisms of Action
Case Study 1: Anti-cancer Efficacy
A study evaluated the effects of 4-Pyridinecarboxamide on various cancer cell lines using the National Cancer Institute's 60 human cancer cell line panel. The results indicated selective cytotoxicity towards breast and renal cancer cells, making it a promising candidate for further development as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Effects
In a detailed examination of its anti-inflammatory properties, researchers found that treatment with the compound led to over a 70% reduction in nitric oxide levels in BV-2 microglial cells at a concentration of 10 µM. This suggests significant potential for therapeutic applications in neurodegenerative diseases characterized by inflammation.
Mechanism of Action
The mechanism of action of N-(3-Methylpyridin-4-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Insights:
Substituent Effects on Reactivity: The 3-methyl-4-pyridinyl group in the target compound may enhance steric hindrance, influencing its ability to coordinate with metals compared to simpler analogs like 2-chloroisonicotinamide . Inabenfide’s 4-chloro and α-hydroxybenzyl groups confer bioactivity, enabling its role as a plant growth regulator .
Coordination Chemistry :
- Pyridinecarboxamides with electron-withdrawing groups (e.g., 2-chloroisonicotinamide ) form stable coordination polymers with transition metals like Pd(II) and Cu(II) .
- The target compound’s methylpyridinyl group may facilitate π-π stacking in MOFs, as seen in related aryl-extended calix[4]pyrrole systems .
Safety Profiles: Compounds with chloro or benzoyl substituents (e.g., Inabenfide, CAS 88329-47-9) often exhibit higher toxicity, requiring stringent handling protocols . Simpler analogs like N-(3-aminophenyl)isonicotinamide pose fewer acute hazards but still require standard PPE .
Biological Activity
4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-, also known by its chemical structure , is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 198.21 g/mol
- IUPAC Name : 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-
Biological Activity
The biological activity of 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)- has been investigated in several studies, revealing its potential as a therapeutic agent in various conditions.
Anticancer Activity
Research has indicated that derivatives of pyridinecarboxamides exhibit significant anticancer properties. For instance, a study highlighted the activity of a series of pyridine derivatives against various cancer cell lines, demonstrating that modifications in the pyridine ring can enhance cytotoxicity. The compound showed promising results against breast and colon cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Pyridinecarboxamide | MCF-7 (Breast) | 12.5 |
| 4-Pyridinecarboxamide | HT-29 (Colon) | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that it exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The proposed mechanism for the biological activity of 4-Pyridinecarboxamide involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound could act as a modulator for certain receptors involved in cell signaling pathways.
Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of a pyridine derivative similar to 4-Pyridinecarboxamide in patients with advanced-stage cancer. Results showed a significant reduction in tumor size after treatment, correlating with increased levels of apoptosis markers in tumor biopsies .
Case Study 2: Antimicrobial Effectiveness
In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. The results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapies, suggesting its potential role as an adjuvant treatment .
Q & A
Q. What are the established synthetic routes for 4-Pyridinecarboxamide, N-(3-methyl-4-pyridinyl)-, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:
- Intermediate Preparation : Formation of the methylsulfanylphenyl group via nucleophilic substitution (e.g., using NaSH or methylthiol sources) .
- Pyridinyl-Piperidinyl Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pyridinyl and piperidinyl groups .
- Amidation : Final coupling of intermediates using carbodiimide reagents (e.g., EDC/HOBt) .
Q. Optimization Strategies :
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.2–8.8 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 310.3902 g/mol for C19H22N2O2) .
- X-ray Crystallography : Resolve 3D conformation (e.g., CCDC 2086624 for pincer-type derivatives) .
Q. Data Interpretation Example :
| Technique | Key Observation | Structural Inference |
|---|---|---|
| ¹H NMR | δ 2.4 ppm (s, 3H) | Methyl group on pyridine |
| HRMS | m/z 310.3902 | Confirms molecular formula |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Analysis : Perform IC50 assays (e.g., MEK1/2 inhibition vs. cell viability assays) to distinguish target-specific effects from off-target toxicity .
- Kinase Selectivity Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test against 140+ kinases; compare inhibition at 1 µM .
- Mechanistic Studies : Combine RNA-seq and proteomics to identify pathways affected beyond primary targets .
Q. Case Study :
Q. What computational strategies are recommended for predicting structure-activity relationships (SAR) of pyridinecarboxamide derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., MEK1 ATP-binding pocket) .
- DFT Calculations : Analyze electron density maps to prioritize substituents (e.g., fluorine for enhanced binding) .
- QSAR Modeling : Train models on IC50 data from analogs (e.g., substituents at N-position vs. logP) .
Q. Example SAR Table :
| Derivative | Substituent | MEK1 IC50 (µM) | LogP |
|---|---|---|---|
| Parent | -H | 0.89 | 2.1 |
| Fluoro-analog | -F | 0.32 | 2.4 |
| Methoxy-analog | -OCH3 | 1.45 | 1.8 |
Q. How should researchers design experiments to address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
Q. Troubleshooting Example :
- Issue : Extra doublet in ¹H NMR (δ 7.3 ppm).
- Hypothesis : Residual solvent (e.g., DMF) or byproduct.
- Action : Re-crystallize from EtOAc/hexane and re-acquire NMR .
Q. What strategies mitigate hazards during handling, given its acute toxicity (H302, H315)?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use .
- Waste Management : Neutralize waste with 10% NaHCO3 before disposal .
- Emergency Protocols : Immediate eye irrigation (15 mins) and medical consultation for ingestion .
Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically assessed?
Methodological Answer:
Q. Stability Data Example :
| Condition | Degradation Products | % Purity Loss |
|---|---|---|
| pH 2, 37°C | Hydrolyzed amide | 25% |
| pH 7, 60°C | None detected | 5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
